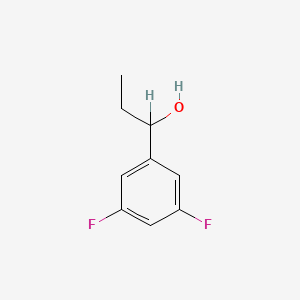

1-(3,5-Difluorophenyl)propan-1-ol

Description

Significance of Fluorine Substitution in Molecular Design

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. smolecule.comuni.lugoogle.com Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, conformation, and metabolic stability. google.com For instance, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. smolecule.com Furthermore, the carbon-fluorine bond is highly polarized, which can lead to enhanced binding affinities with biological targets through various non-covalent interactions. These attributes have made fluorine a key element in the design of pharmaceuticals and other bioactive compounds. smolecule.comuni.lu

Role of Chiral Alcohols in Stereoselective Transformations

Chirality, or the "handedness" of a molecule, is a fundamental concept in chemistry and biology. Chiral alcohols are invaluable building blocks in organic synthesis, serving as precursors for a wide array of enantiomerically pure compounds. The stereoselective synthesis of these alcohols, often achieved through the asymmetric reduction of prochiral ketones, is a major focus of contemporary research. These reactions frequently employ chiral catalysts or biocatalysts, such as enzymes, to achieve high levels of enantiomeric excess. smolecule.com The resulting chiral alcohols are crucial intermediates in the synthesis of pharmaceuticals, where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety profile.

Overview of 1-Arylpropan-1-ol Derivatives in Contemporary Synthetic Chemistry

The 1-arylpropan-1-ol framework is a common structural motif found in numerous biologically active compounds and natural products. Derivatives of this scaffold are actively explored in medicinal chemistry for their potential therapeutic applications. For example, compounds within this class have been investigated for their cytotoxic effects against cancer cell lines. nih.gov The synthesis of 1-arylpropan-1-ol derivatives can be achieved through various methods, including the reduction of the corresponding propiophenones or the addition of organometallic reagents to benzaldehydes. The development of stereoselective methods for the synthesis of chiral 1-arylpropan-1-ols remains an active area of research, driven by the demand for enantiomerically pure building blocks for drug discovery and development. kyushu-u.ac.jprsc.org

Chemical and Physical Properties of 1-(3,5-Difluorophenyl)propan-1-ol

While detailed research findings on this compound are limited in publicly available literature, some of its basic properties have been reported in chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀F₂O | uni.luchemicalbook.com |

| Molecular Weight | 172.17 g/mol | chemicalbook.com |

| CAS Number | 878571-98-3 | chemicalbook.com |

| IUPAC Name | This compound | uni.lu |

Predicted Properties:

| Property | Predicted Value | Source(s) |

| XlogP | 2.2 | uni.lu |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | fluorochem.co.uk |

Synthesis of this compound

Specific, documented laboratory syntheses for this compound are not extensively reported in peer-reviewed journals. However, general synthetic strategies for analogous 1-arylpropan-1-ols can be inferred. A common approach would involve the Grignard reaction between 3,5-difluorobenzaldehyde (B1330607) and ethylmagnesium bromide, or the reduction of 1-(3,5-difluorophenyl)propan-1-one.

For the stereoselective synthesis of a chiral version of this alcohol, asymmetric reduction of the corresponding ketone would be a logical approach. This could potentially be achieved using chiral catalysts or biocatalytic methods, similar to the synthesis of other chiral alcohols. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5,9,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPFKMZEVVEIPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC(=C1)F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437882 | |

| Record name | 1-(3,5-difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575433-45-3, 878571-98-3 | |

| Record name | 1-(3,5-difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 878571-98-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 3,5 Difluorophenyl Propan 1 Ol and Analogues

Stereoselective Synthesis Approaches

Achieving high stereoselectivity in the synthesis of chiral alcohols like 1-(3,5-difluorophenyl)propan-1-ol can be accomplished through various advanced methods. These approaches are broadly categorized into biocatalytic and chemical catalytic strategies, each offering unique advantages in controlling the three-dimensional arrangement of atoms.

Asymmetric Biocatalysis for Enantioselective Reduction

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. mdpi.com Enzymes, operating under mild conditions, can exhibit remarkable stereo-, regio-, and chemo-selectivity. The asymmetric reduction of a prochiral ketone, 3',5'-difluoropropiophenone, is a direct route to optically active this compound.

Whole-cell biocatalysts and isolated enzymes from various microorganisms are widely used for the asymmetric reduction of ketones. mdpi.com Among the most common and well-studied are reductases from baker's yeast (Saccharomyces cerevisiae) and recombinant reductases expressed in Escherichia coli.

Saccharomyces cerevisiae contains a multitude of oxidoreductase enzymes that can reduce a wide range of carbonyl compounds. researchgate.netnih.gov These yeast cells are attractive biocatalysts due to their low cost, ease of use, and the presence of native cofactor regeneration systems. koreascience.krresearchgate.net The stereochemical outcome of yeast-mediated reductions is often predicted by Prelog's rule, which relates the stereopreference to the relative size of the substituents on the ketone. researchgate.net However, the presence of multiple reductases with potentially opposing stereoselectivities can sometimes lead to variable enantiomeric excess (ee). researchgate.net

Recombinant DNA technology allows for the overexpression of specific reductases in host organisms like E. coli, which can overcome some limitations of wild-type strains. nih.govresearchgate.net This approach enables the production of a "designer cell" catalyst containing a high concentration of a specific dehydrogenase with known stereoselectivity, along with an enzyme for cofactor regeneration. thieme-connect.comnih.gov For instance, the synthesis of (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, an analogue of the target compound, can be achieved with high enantiomeric excess using reductases from recombinant E. coli or Saccharomyces cerevisiae. smolecule.com Carbonyl reductases from various microbial sources, such as Streptomyces coelicolor and Candida magnoliae, have also been successfully expressed in E. coli for the synthesis of other chiral alcohols. nih.govnih.gov

Table 1: Examples of Microbial Reductases in Asymmetric Ketone Reduction

| Microbial Source | Recombinant Host | Substrate Example | Product Enantioselectivity | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Wild-type | 3-chloro-4-fluoropropiophenone | Not specified, 100% conversion | koreascience.kr |

| Geotrichum candidum NBRC 4597 | - | Acetophenone (B1666503) | (S)-alcohol | nih.gov |

| Streptomyces coelicolor | E. coli BL21 | Ethyl 4-chloro-3-oxobutanoate | >99% ee (S) | nih.gov |

| Bacillus cereus TQ-2 | Wild-type | Acetophenone | 99% ee (R) | mdpi.com |

To maximize the efficiency and stereoselectivity of biocatalytic reductions, several reaction parameters must be optimized. These factors include pH, temperature, substrate and biocatalyst concentration, and the use of co-substrates for cofactor regeneration. researchgate.netnih.gov

The pH of the reaction medium can significantly influence enzyme activity and stability. mdpi.com For instance, in the reduction of 3,5-bis(trifluoromethyl) acetophenone by Leifsonia xyli, the optimal pH was found to be 8.0. nih.gov Temperature is another critical parameter, with an optimal temperature of 30 °C reported for several ketone reductions. mdpi.comnih.gov

Substrate concentration is often a limiting factor due to potential toxicity to the microbial cells or inhibition of the enzyme. researchgate.net High substrate loading can decrease both conversion rates and enantioselectivity. A study on the reduction of 3-chloro-4-fluoropropiophenone by S. cerevisiae identified optimal concentrations of 20 g/L for the substrate and 40 g/L for the yeast cells to achieve 100% conversion. koreascience.kr

Cofactor regeneration is essential for the economic viability of these processes. Most reductases rely on nicotinamide (B372718) adenine (B156593) dinucleotide cofactors (NADH or NADPH). mdpi.com In whole-cell systems, this is often achieved by adding a cheap co-substrate, such as glucose, which is metabolized by the cell to regenerate the required cofactor. koreascience.krthieme-connect.comnih.gov The addition of glucose was shown to be crucial for the efficient reduction of 3-chloro-4-fluoropropiophenone. koreascience.kr

Table 2: Optimization Parameters for Bioreduction

| Parameter | Example Condition | Effect | Reference |

|---|---|---|---|

| pH | 8.0 | Optimized for L. xyli reduction | nih.gov |

| Temperature | 30 °C | Optimal for B. cereus and L. xyli | mdpi.comnih.gov |

| Substrate Conc. | 20 g/L | Optimized for 3-chloro-4-fluoropropiophenone | koreascience.kr |

| Co-substrate | 100 g/L Glucose | Required for cofactor regeneration | koreascience.krnih.gov |

Chiral Chemical Catalysis for Asymmetric Induction

Alongside biocatalysis, asymmetric chemical catalysis provides a powerful toolkit for the enantioselective synthesis of chiral alcohols from their corresponding keto precursors. These methods often involve transition-metal catalysts complexed with chiral ligands or the use of stoichiometric chiral reagents.

Asymmetric transfer hydrogenation and asymmetric hydrogenation are highly effective methods for the enantioselective reduction of prochiral ketones. The stereochemical outcome of these reactions is controlled by a chiral catalyst, which is typically a complex of a transition metal (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand. nih.govnih.gov

The ligand plays a crucial role in creating a chiral environment around the metal center, which differentiates between the two prochiral faces of the ketone substrate during the hydride transfer step. nih.govorganic-chemistry.org By carefully selecting the ligand, it is possible to control the stereochemistry of the product, often achieving very high levels of enantioselectivity. nih.govsemanticscholar.org A wide variety of chiral phosphine (B1218219) ligands, such as those based on BINAP or Josiphos scaffolds, have been developed and successfully applied in the asymmetric reduction of various ketones. nih.govorganic-chemistry.org The flexibility in ligand design allows for fine-tuning of the catalyst to suit specific substrates, enabling the synthesis of either enantiomer of the desired alcohol product. nih.gov

An alternative strategy for asymmetric synthesis involves the use of a chiral auxiliary. researchgate.net This method involves covalently attaching a chiral molecule (the auxiliary) to the starting material. The auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. researchgate.netgoogle.com

In the context of synthesizing this compound, a chiral auxiliary could be attached to the keto precursor, 3',5'-difluoropropiophenone. The diastereoselective reduction of this modified ketone would lead to a product with a specific stereochemistry at the newly formed alcohol center. Subsequent non-destructive removal of the auxiliary would furnish the desired enantiopure alcohol. researchgate.net Numerous chiral auxiliaries, many derived from inexpensive natural sources like amino acids or terpenes, have been developed for a range of chemical transformations. researchgate.net

Diastereoselective Synthetic Routes

Diastereoselective synthesis is a powerful strategy for controlling the stereochemistry of molecules with multiple chiral centers. While specific diastereoselective routes for this compound are not extensively documented in readily available literature, the principles of such syntheses can be applied. A common approach involves the reaction of a chiral nucleophile with a prochiral ketone or aldehyde, or the use of a chiral auxiliary to direct the stereochemical outcome of a reaction.

For instance, a diastereoselective synthesis could be envisioned starting from 3',5'-difluoroacetophenone. The reduction of the ketone to the corresponding alcohol using a chiral reducing agent, such as a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), would be a direct method to establish the chiral center. The choice of the chiral catalyst would determine which enantiomer of the alcohol is formed preferentially.

Another potential route is the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone. For example, if a chiral center is already present in the molecule, the formation of the hydroxyl group at the adjacent carbon can be influenced by steric and electronic factors.

A related strategy is the diastereoselective synthesis of structurally similar compounds, such as trifluoromethylated 1,3-dioxanes, which has been achieved with high diastereoselectivity through an addition/oxa-Michael sequence. chemicalbook.com This highlights the potential for developing highly selective methods for related fluorinated compounds.

Chiral Resolution Techniques for Enantiomeric Enrichment

When a synthesis results in a racemic mixture, chiral resolution is employed to separate the enantiomers. This is crucial for applications where only one enantiomer exhibits the desired biological activity.

Crystallization of Diastereomeric Salts: A classical and industrially viable method for chiral resolution is the formation of diastereomeric salts. nih.govorganic-chemistry.org This involves reacting the racemic alcohol, this compound, with a chiral resolving agent, typically a chiral acid or base. nih.govgoogle.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. organic-chemistry.org After separation, the desired enantiomer of the alcohol can be recovered by removing the resolving agent. The efficiency of this process depends on the choice of the resolving agent and the crystallization solvent. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): For both analytical and preparative scale separation of enantiomers, chiral HPLC is a powerful technique. rsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. rsc.orgwindows.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for their broad applicability. windows.netresearchgate.net

For the resolution of this compound, a CSP like amylose tris-(3,5-dimethylphenylcarbamate) (ChiralPak® IA) or cellulose tris-(3,5-dichlorophenylcarbamate) could be effective. researchgate.netnih.gov The separation would be optimized by screening different mobile phases, typically mixtures of a non-polar solvent like n-heptane and an alcohol such as ethanol (B145695) or isopropanol, with small amounts of an additive like diethylamine (B46881) to improve peak shape. researchgate.net

Table 1: Hypothetical HPLC Conditions for Chiral Resolution of this compound

| Parameter | Condition |

| Column | ChiralPak® IA (amylose tris-(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | Ambient |

This table presents a potential starting point for method development based on the successful resolution of structurally similar compounds like propranolol. researchgate.net

Enzymatic Resolution: Another approach for enantiomeric enrichment is kinetic resolution using enzymes. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted one.

Novel Synthetic Routes and Reaction Strategies

The quest for more efficient and sustainable synthetic methods has led to the development of novel reaction strategies. These approaches often aim to increase molecular complexity in a single step, reduce the number of purification steps, and minimize waste.

Multi-component Reactions Leading to Propanol (B110389) Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product containing substantial portions of all reactants, are highly convergent and atom-economical. rsc.orgresearchgate.netnih.gov Several named MCRs, such as the Passerini and Ugi reactions, are powerful tools in combinatorial chemistry and drug discovery. rsc.orgnih.gov

While a specific MCR for the direct synthesis of this compound is not prominently described, MCRs that generate substituted propanol scaffolds are known. For example, a three-component reaction involving an aldehyde, an amine, and a carbon nucleophile could be adapted. A plausible MCR could involve 3,5-difluorobenzaldehyde (B1330607), an appropriate organometallic reagent to introduce the ethyl group, and a third component to facilitate the reaction. The development of new MCRs is an active area of research, and it is conceivable that a route to 1-aryl-propan-1-ols could be designed. nih.govrsc.orgmdpi.com

Cascade and One-Pot Synthetic Transformations

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction is the substrate for the next. This approach avoids the isolation of intermediates, saving time and resources.

A potential cascade synthesis of this compound could start from a simpler precursor. For instance, a cascade biotransformation has been used to synthesize benzyl (B1604629) alcohol and its fluorinated analogues from L-phenylalanine derivatives using a whole-cell system containing multiple enzymes. nih.govresearchgate.net This demonstrates the feasibility of using biocatalytic cascades to produce fluorinated aromatic alcohols.

Chemocatalytic cascades are also a powerful tool. For example, a bifunctional catalyst system has been used for the cascade reaction between benzyl alcohol and various nucleophiles to produce α-monoalkylated products. csic.es A similar strategy could potentially be developed to construct the propanol backbone of the target molecule.

Homologation Reactions and C-C Bond Cleavage Strategies

Homologation refers to a reaction that extends a carbon chain by a specific unit. For the synthesis of this compound, a one-carbon homologation of a derivative of 3,5-difluoroacetophenone or a two-carbon homologation of 3,5-difluorobenzaldehyde could be envisioned. The Grignard reaction, where an organomagnesium halide adds to a carbonyl group, is a classic example of a C-C bond-forming reaction that can be considered a homologation. The synthesis of 1,3-diphenyl-1-propanol derivatives has been reported through the reaction of a substituted 1-phenylethanol (B42297) with a substituted benzyl alcohol, demonstrating a C-C bond formation to build the propanol backbone. google.com

The starting material, 3,5-difluorobenzaldehyde, can be synthesized from 3,5-difluorotoluene (B38592) through oxidation or from 3,5-difluorobenzonitrile. chemicalbook.comgoogle.com

Photochemical Approaches in Stereoselective Synthesis

Photochemical reactions utilize light to activate molecules and initiate chemical transformations. Asymmetric photocatalysis has emerged as a strategy for the enantioselective synthesis of chiral molecules. nih.gov This can be achieved using chiral photosensitizers or by performing the reaction in a chiral environment.

For the synthesis of chiral alcohols like this compound, a photochemical approach could involve the enantioselective photoreduction of 3',5'-difluoropropiophenone using a chiral hydrogen donor or a photocatalyst. Another strategy is the use of a chiral auxiliary that directs the stereochemistry of a photochemical cyclization or addition reaction. For example, L-prolinol has been used as a chiral auxiliary in the stereoselective photochemical synthesis of a lignan (B3055560) analogue. researchgate.net Such strategies could be adapted to control the stereochemistry at the carbinol center of this compound.

Green Chemistry Principles in Synthetic Design

Catalyst-Free Reactions in Environmentally Benign Media (e.g., Aqueous Systems)

The use of fluorinated alcohols as reaction media represents a significant advancement in promoting chemical reactions under catalyst-free and mild conditions. researchgate.net Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) possess a unique combination of properties, including high hydrogen-bond-donating ability, low nucleophilicity, and high ionizing power. researchgate.net These characteristics can activate substrates and facilitate reactions that would typically necessitate the use of a catalyst. researchgate.net For instance, the high ionizing power of fluorinated alcohols can promote the reactivity of intermediates in a manner similar to a catalyst. researchgate.net

While direct experimental evidence for the catalyst-free synthesis of this compound in purely aqueous systems is not extensively documented, the principles observed with fluorinated alcohol solvents can be extrapolated. The synthesis of related compounds, such as (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, has been achieved through biocatalysis using recombinant Escherichia coli or Saccharomyces cerevisiae reductases, which often operate in aqueous environments. smolecule.com This highlights the potential for enzymatic, catalyst-free (in the traditional sense of a metal catalyst) approaches in water.

The table below summarizes the properties of fluorinated alcohols that make them effective media for promoting catalyst-free reactions.

| Property | Description | Implication for Synthesis |

| High Hydrogen-Bond-Donating Ability | Forms strong hydrogen bonds with substrates. | Activates electrophiles and stabilizes transition states. |

| Low Nucleophilicity | Does not readily participate in the reaction as a nucleophile. | Prevents unwanted side reactions with the solvent. |

| High Ionizing Power | Promotes the formation of charged intermediates. | Facilitates reactions that proceed through ionic pathways. |

| Ability to Solvate Water | Can be used in conjunction with water to modify reaction conditions. | Allows for tunable solvent properties and potentially greener reaction systems. |

This table is generated based on the properties of fluorinated alcohols described in the literature. researchgate.net

Sustainable Catalysis and Process Intensification

Sustainable catalysis aims to develop catalytic processes that are not only efficient but also environmentally friendly. This includes the use of non-noble metal catalysts, catalysts derived from renewable resources, and processes that allow for easy catalyst recovery and reuse. thalesnano.comnih.gov For instance, iridium-catalyzed reactions have been developed for the sustainable synthesis of pyrroles from alcohols, demonstrating the potential for using transition metal catalysts under mild conditions with high functional group tolerance. nih.gov

Process intensification, another key aspect of green chemistry, focuses on developing smaller, safer, and more energy-efficient manufacturing processes. A prime example of this is the use of microfluidic flow reactors. eurekalert.orgsciencedaily.com These systems offer enhanced mass and heat transfer, allowing for reactions to be carried out with greater control, higher efficiency, and improved safety, especially when dealing with hazardous reagents or intermediates. eurekalert.orgsciencedaily.com The synthesis of fluorinated compounds has benefited significantly from flow chemistry, enabling PFAS-free synthesis routes and the safe generation of reactive intermediates. eurekalert.orgsciencedaily.com

A study on the synthesis of bio-derived monomers demonstrated the transformation of a 20-hour batch reaction into a thermal flow reaction completed in under a minute, showcasing the dramatic increase in productivity achievable through process intensification. chemrxiv.org This approach could be highly beneficial for the synthesis of this compound, potentially leading to a more streamlined and sustainable manufacturing process.

The following table outlines the advantages of process intensification using flow chemistry for the synthesis of fluorinated compounds.

| Feature of Flow Chemistry | Advantage | Relevance to this compound Synthesis |

| Enhanced Mass and Heat Transfer | Improved reaction rates and selectivity. | Higher yields and purity of the final product. |

| Precise Control of Reaction Parameters | Temperature, pressure, and reaction time can be finely tuned. | Optimization of reaction conditions to minimize by-product formation. |

| Improved Safety | Small reaction volumes minimize the risk associated with hazardous materials. | Safer handling of potentially reactive fluorinated intermediates. |

| Scalability | Production can be easily scaled by running multiple reactors in parallel or for longer durations. | Facilitates the transition from laboratory-scale synthesis to industrial production. |

This table is compiled based on the general advantages of flow chemistry discussed in the provided search results. eurekalert.orgsciencedaily.comchemrxiv.org

Mechanistic Investigations of Reactions Involving 1 3,5 Difluorophenyl Propan 1 Ol and Its Precursors

Reaction Kinetics and Rate Determining Steps

Reaction kinetics is the study of chemical reaction rates and the factors that influence them. A complete kinetic analysis of a reaction, such as the synthesis of 1-(3,5-difluorophenyl)propan-1-ol, can help to establish the reaction's rate law, which is a mathematical expression that describes the relationship between the rate of a reaction and the concentration of its reactants.

For the synthesis of this compound, a common route is the reduction of the prochiral ketone, 3',5'-difluoropropiophenone. This can be achieved using various reducing agents, often in the presence of a chiral catalyst to achieve enantioselectivity. wikipedia.orgrsc.org

A plausible multi-step mechanism for a catalyzed reduction is:

Catalyst Activation/Complexation: The catalyst and the reducing agent interact.

Substrate Binding: The ketone (3',5'-difluoropropiophenone) coordinates to the activated catalyst.

Hydride Transfer: A hydride ion is transferred from the reducing agent to the carbonyl carbon of the ketone. This is often the rate-determining step.

Product Release: The resulting alcohol product, this compound, is released from the catalyst.

The rate law for such a reaction would be determined by measuring the initial reaction rate at various concentrations of the ketone, the reducing agent, and the catalyst. If, for example, the hydride transfer (Step 3) is the RDS, the rate law might take the form:

Rate = k[Ketone][Catalyst-Reducing Agent Complex]

Where 'k' is the rate constant. The factors influencing the reaction rate are summarized in the table below.

Table 1: Factors Affecting Reaction Rates in the Synthesis of this compound

| Factor | Description | Potential Impact on Reaction Rate |

| Concentration | Amount of reactants (ketone, reducing agent, catalyst) per unit volume. | Higher concentrations generally lead to more frequent molecular collisions and a faster reaction rate, as dictated by the rate law. |

| Temperature | A measure of the average kinetic energy of the molecules. | Increasing the temperature typically increases the reaction rate by providing more molecules with the necessary activation energy. |

| Catalyst | A substance that increases the rate of a reaction without being consumed itself. For asymmetric synthesis, a chiral catalyst is used. rsc.org | Provides an alternative reaction pathway with a lower activation energy. The choice of catalyst (e.g., oxazaborolidines, transition metal complexes) is critical. wikipedia.org |

| Solvent | The medium in which the reaction takes place. | The solvent can affect the solubility of reactants and stabilize or destabilize reactants, intermediates, and transition states, thereby influencing the rate. |

Elucidation of Reaction Pathways and Identification of Intermediates

In the asymmetric reduction of 3',5'-difluoropropiophenone, the reaction pathway is designed to favor the formation of one enantiomer of this compound over the other. A widely used model for this is the CBS (Corey-Bakshi-Shibata) reduction, which employs an oxazaborolidine catalyst. wikipedia.org

The generally accepted pathway involves the formation of key intermediates:

Catalyst-Borane Complex (Intermediate I): The catalyst (an oxazaborolidine) coordinates with the stoichiometric reducing agent (borane, BH₃). wikipedia.org

Catalyst-Substrate Complex (Intermediate II): The ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of the catalyst-borane complex. This coordination makes the carbonyl carbon more electrophilic and orients the ketone for a stereoselective hydride attack. wikipedia.org

Alkoxide Product Complex (Intermediate III): After the hydride transfer, an alkoxide of the product is formed, still complexed to the catalyst.

Final Product: Workup with water or another protic source protonates the alkoxide to yield the final alcohol, this compound, and regenerates the catalyst.

Spectroscopic techniques (like NMR and IR) and trapping experiments can sometimes be used to detect and characterize these intermediates, providing strong evidence for the proposed pathway. In some complex syntheses, undesired side-reactions can occur, leading to by-products via alternative pathways, such as the adverse cyclization noted in the synthesis of nirogacestat. wikipedia.org

Kinetic Isotope Effect (KIE) Studies to Infer Transition States

The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly the structure of the transition state. escholarship.org It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant with a heavy isotope (k_H) (KIE = k_L / k_H). nih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H), changes in the reaction rate can be measured. These changes arise because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, thus requiring more energy to break. nih.gov

There are two main types of KIEs used in mechanistic studies:

Primary KIE (PKIE): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. A significant PKIE (typically > 2 for H/D) is strong evidence that this bond-breaking/forming event is part of the RDS.

Secondary KIE (SKIE): Observed when the bond to the isotopically substituted atom is not broken or formed, but its environment changes (e.g., hybridization) during the RDS. SKIEs are smaller (typically 0.7-1.5 for H/D) but provide subtle details about the transition state geometry. nih.gov

For the reduction of 3',5'-difluoropropiophenone to this compound, KIE studies would be invaluable.

Table 2: Application of KIE Studies to Ketone Reduction

| KIE Experiment | Position of Isotope | Type of KIE | Expected Result & Interpretation |

| Reducing Agent Labeling | Replace H⁻ in NaBH₄ with D⁻ in NaBD₄. | Primary | k_H / k_D > 1. This would indicate that the C-H(D) bond formation is part of the rate-determining step. The magnitude of the KIE can reveal how "product-like" the transition state is. |

| Substrate α-Carbon Labeling | Replace H with D on the methylene (B1212753) group (CH₂) of the propyl chain. | Secondary | k_H / k_D ≈ 1 (likely slightly normal, >1). A value close to unity would suggest that the hybridization of this carbon does not change significantly in the RDS. A small normal effect could arise from hyperconjugation changes. acs.org |

| Substrate Carbonyl Carbon Labeling | Replace ¹²C of the C=O group with ¹³C. | Primary | k_¹²C / k_¹³C > 1. This would support the C-H bond formation at the carbonyl carbon being the RDS. This is a heavy-atom KIE and would be much smaller than an H/D KIE. nih.govacs.org |

These experiments, often performed through competition reactions, are highly sensitive probes of the transition state structure and can distinguish between different proposed mechanisms. escholarship.orgacs.org

Computational Analysis of Reaction Mechanisms and Energy Profiles

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. mdpi.commdpi.com It allows for the in-silico modeling of reaction pathways, providing detailed information about the geometry and energy of reactants, intermediates, transition states, and products. researchgate.net

For the asymmetric reduction of 3',5'-difluoropropiophenone, a computational study could:

Model Transition States: Determine the three-dimensional structure of the transition state for hydride attack on the two prochiral faces (the Re and Si faces) of the ketone.

Calculate Activation Energies: Compute the activation energy (ΔG‡) for the competing pathways. The pathway with the lower activation energy will be the dominant one, allowing for the prediction of the major enantiomer formed. researchgate.net

Visualize Intermediates: Optimize the geometries of the catalyst-substrate complexes and other intermediates along the reaction coordinate.

Predict KIEs: Calculate theoretical KIEs and compare them with experimental values to validate the computed transition state structure. acs.org

The results are often visualized on a reaction coordinate diagram, which plots the potential energy of the system as it progresses from reactants to products.

Table 3: Hypothetical Calculated Energy Profile for the Asymmetric Reduction of 3',5'-Difluoropropiophenone

| Species | Description | Relative Free Energy (kcal/mol) - Hypothetical |

| Reactants | 3',5'-Difluoropropiophenone + Catalyst-Borane Complex | 0.0 |

| TS_Re | Transition state for attack on the Re face (leading to R-enantiomer) | +12.5 |

| TS_Si | Transition state for attack on the Si face (leading to S-enantiomer) | +10.2 |

| Intermediate | Alkoxide-Catalyst Complex (from Si-face attack) | -5.0 |

| Products | (S)-1-(3,5-Difluorophenyl)propan-1-ol + Catalyst | -15.0 |

In this hypothetical scenario, the lower activation energy for the attack on the Si face (TS_Si) would predict that the (S)-enantiomer is the major product, a prediction that can be verified experimentally. Such computational studies provide profound insights into the origins of enantioselectivity, guiding the rational design of more efficient catalysts. researchgate.net

Chemical Transformations and Derivatization Strategies

Functional Group Interconversions of the Hydroxyl Moiety

The secondary hydroxyl group is the primary site for functionalization, enabling its conversion into other key functional groups such as esters, ethers, and ketones.

The hydroxyl group of 1-(3,5-Difluorophenyl)propan-1-ol readily undergoes esterification when reacted with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. pressbooks.pubyoutube.com This reaction is typically catalyzed by a strong acid and results in the formation of the corresponding ester and water. youtube.comyoutube.com These ester derivatives are valuable in their own right and as intermediates in further synthetic pathways.

Etherification can be accomplished through various methods, most commonly via a Williamson ether synthesis-type mechanism. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, yielding an ether.

| Reaction Type | Reactant | Reagent/Conditions | Product |

| Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄) | 1-(3,5-Difluorophenyl)propyl ester |

| Esterification | Acid Chloride (R-COCl) | Base (e.g., Pyridine) | 1-(3,5-Difluorophenyl)propyl ester |

| Etherification | Alkyl Halide (R-X) | 1. Strong Base (e.g., NaH) 2. R-X | 1-(3,5-Difluorophenyl)-1-(alkoxy)propane |

Table 1: Representative Esterification and Etherification Reactions.

As a secondary alcohol, this compound can be selectively oxidized to yield a ketone. savemyexams.com Common oxidizing agents for this transformation include potassium dichromate (K₂Cr₂O₇) in an acidic medium or other milder reagents. physicsandmathstutor.comyoutube.com The reaction proceeds by removing two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached, forming 1-(3,5-difluorophenyl)propan-1-one. The typical color change of the chromium reagent from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates the progress of the oxidation. physicsandmathstutor.com

Conversely, the alcohol functional group is already in a reduced state. Further reduction would typically target the aromatic ring, a process that requires harsh conditions such as high-pressure catalytic hydrogenation, and is not a common pathway for this substrate under standard laboratory conditions.

| Transformation | Reagent/Conditions | Product |

| Oxidation | Acidified Potassium Dichromate (K₂Cr₂O₇/H⁺), Heat | 1-(3,5-Difluorophenyl)propan-1-one |

Table 2: Oxidation of this compound.

Reactions Involving the Fluorinated Aromatic Ring System

The 3,5-difluorophenyl group is a key feature of the molecule, influencing its reactivity and stability. The two fluorine atoms are strong electron-withdrawing groups, which has several consequences for the aromatic ring's reactivity. They decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution. However, this electron deficiency can enhance the stability of the molecule towards oxidative metabolism. While electrophilic substitution is disfavored, the ring can potentially undergo nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms, although this typically requires forcing conditions or the presence of additional activating groups.

Derivatization for Enhanced Synthetic Utility

To expand the synthetic applications of this compound, it can be converted into various derivatives. These transformations are designed to introduce new functionalities or create better leaving groups for subsequent reactions.

The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. pressbooks.pub Therefore, a common strategy is to convert it into a better leaving group, such as a halide. Treatment of this compound with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can replace the hydroxyl group with a chlorine atom, yielding 1-chloro-1-(3,5-difluorophenyl)propane. pressbooks.pubchemguide.co.uk

This resulting alkyl chloride is an excellent substrate for Sₙ2 reactions. It can react with a wide range of nucleophiles (e.g., ammonia, cyanide, azides) to introduce diverse functional groups at the benzylic position, significantly increasing the synthetic versatility of the original alcohol. mrcolechemistry.co.uk

| Reaction Stage | Reagent | Product |

| Activation | Thionyl Chloride (SOCl₂) | 1-Chloro-1-(3,5-difluorophenyl)propane |

| Substitution | Ammonia (NH₃) | (1S)-1-(3,5-Difluorophenyl)propylamine |

Table 3: Conversion to a Chloro-derivative and Subsequent Nucleophilic Substitution.

The derivatives of this compound serve as valuable precursors for the construction of more complex ring systems. While direct cyclization of the alcohol is uncommon, its derivatives offer multiple routes to carbocycles and heterocycles.

For instance, the ketone product from oxidation, 1-(3,5-difluorophenyl)propan-1-one, can be used as a building block. This ketone can undergo condensation reactions with dinucleophiles like hydrazine (B178648) or 1,2-diamines to form five- or six-membered heterocyclic rings, such as pyrazoles or diazepines, respectively. nih.gov

Furthermore, derivatives can be designed to undergo intramolecular cyclization to form carbocyclic systems. For example, by extending the side chain and introducing an appropriate functional group, an intramolecular Friedel-Crafts acylation or alkylation could be employed to form a new ring fused to the difluorophenyl group, leading to substituted tetralone or indane systems. The synthesis of cyclopropane (B1198618) rings from related 1,5-dicarbonyl compounds also highlights potential, albeit complex, pathways to carbocycles. nih.gov

Introduction of Novel Functionalities through Chemical Modification

The chemical architecture of this compound, featuring a secondary alcohol group, presents a versatile platform for a variety of chemical transformations. These modifications are instrumental in the exploration of its chemical space and the development of new molecular entities. The hydroxyl group can be derivatized or replaced to introduce novel functionalities, thereby altering the molecule's physicochemical properties. Key strategies for derivatization include oxidation, esterification, and etherification, each providing a pathway to a distinct class of compounds.

Oxidation to Ketones

The secondary alcohol moiety of this compound can be readily oxidized to the corresponding ketone, 1-(3,5-difluorophenyl)propan-1-one. chemguide.co.ukbyjus.com This transformation is a fundamental step in synthetic pathways that require a carbonyl group for subsequent reactions such as reductive amination or aldol (B89426) condensations. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants. organic-chemistry.orglibretexts.org The choice of reagent can be critical to avoid over-oxidation or side reactions. chemguide.co.uk

Table 1: Representative Oxidation Reactions of Secondary Alcohols

| Oxidizing Agent/System | Description | Product |

| Chromic acid (H₂CrO₄) | A strong oxidizing agent, often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). libretexts.org | Ketone |

| Pyridinium chlorochromate (PCC) | A milder chromium-based reagent that effectively oxidizes secondary alcohols to ketones without significant over-oxidation. libretexts.org | Ketone |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective oxidation of secondary alcohols to ketones at room temperature. | Ketone |

| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine. | Ketone |

Esterification Reactions

The hydroxyl group of this compound can undergo esterification to form a wide array of esters. This derivatization is significant for modulating properties such as lipophilicity and can be a key step in the synthesis of prodrugs.

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk The reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product.

Reaction with Acyl Chlorides: A more reactive approach involves the use of an acyl chloride in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. chemguide.co.uk This method is generally faster and not reversible.

Mitsunobu Reaction: This versatile reaction allows for the esterification of secondary alcohols with a carboxylic acid under mild conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgalfa-chemistry.comorganic-chemistry.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, which is particularly relevant for chiral alcohols. organic-chemistry.org

Table 2: Selected Esterification Methods for Secondary Alcohols

| Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reversible; requires removal of water. chemguide.co.uk |

| Acyl Chloride Method | Acyl Chloride, Base (e.g., Pyridine) | Generally irreversible and faster than Fischer esterification. chemguide.co.uk |

| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD or DIAD | Mild conditions; results in inversion of stereochemistry. wikipedia.orgorganic-chemistry.org |

Etherification Strategies

The conversion of the hydroxyl group to an ether linkage introduces a stable, generally less polar functionality. This can be achieved through several synthetic routes.

Williamson Ether Synthesis: This method involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Acid-Catalyzed Etherification: In the presence of a strong acid, benzylic alcohols can undergo dehydration to form a carbocation, which can then be trapped by another alcohol molecule to form a symmetrical or unsymmetrical ether. nih.govacs.org

Reductive Etherification: This approach involves the reaction of the alcohol with a carbonyl compound in the presence of a reducing agent.

Mitsunobu Reaction for Ethers: Similar to esterification, the Mitsunobu reaction can be adapted for ether synthesis by using a phenol (B47542) as the nucleophile instead of a carboxylic acid. organic-chemistry.orgresearchgate.net

Table 3: Common Etherification Reactions for Secondary Benzylic Alcohols

| Method | Reagents | Product Type |

| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Alkyl or Benzyl (B1604629) Ethers |

| Acid-Catalyzed Etherification | Strong Acid, Second Alcohol Molecule | Symmetrical or Unsymmetrical Ethers |

| Mitsunobu Reaction | Phenol, PPh₃, DEAD or DIAD | Aryl Ethers organic-chemistry.orgresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of magnetically active nuclei.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular structure of 1-(3,5-difluorophenyl)propan-1-ol.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring relationships. The spectrum typically shows a triplet for the methyl (CH₃) group, a multiplet for the methylene (B1212753) (CH₂) group, and a triplet for the methine (CH) proton, which is coupled to the adjacent methylene group. chemicalbook.comdocbrown.info The aromatic protons on the difluorophenyl ring appear as multiplets in the downfield region. rsc.org The hydroxyl proton (OH) often presents as a broad singlet. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments. docbrown.info For this compound, distinct signals are expected for the methyl, methylene, and methine carbons of the propanol (B110389) chain, as well as for the carbons of the difluorophenyl ring. docbrown.infomagritek.com The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbon attached to the hydroxyl group appearing further downfield. docbrown.info

¹⁹F NMR Spectroscopy: As a molecule containing fluorine, ¹⁹F NMR is a crucial tool. huji.ac.il It provides direct information about the chemical environment of the fluorine atoms. huji.ac.ilnih.gov For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are chemically equivalent. This signal will be split by the adjacent aromatic protons. rsc.orgrsc.org The wide chemical shift range and high sensitivity of ¹⁹F NMR make it a powerful technique for confirming the presence and substitution pattern of fluorine in the molecule. huji.ac.ildiva-portal.org

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~0.9 | Triplet | J ≈ 7 | CH₃ |

| ¹H | ~1.7 | Multiplet | CH₂ | |

| ¹H | ~4.8 | Triplet | J ≈ 6 | CH-OH |

| ¹H | ~2.0 | Broad Singlet | OH | |

| ¹H | ~6.7-7.0 | Multiplet | Aromatic H | |

| ¹³C | ~10 | CH₃ | ||

| ¹³C | ~32 | CH₂ | ||

| ¹³C | ~75 | CH-OH | ||

| ¹³C | ~102 | Triplet | C-H (ortho to F) | |

| ¹³C | ~110 | Triplet | C-H (para to F) | |

| ¹³C | ~148 | Triplet | C-C (ipso) | |

| ¹³C | ~163 | Doublet of Doublets | C-F | |

| ¹⁹F | ~ -110 | Multiplet | Ar-F |

To determine the enantiomeric purity of a chiral compound like this compound, chiral NMR spectroscopy is employed. This is often achieved by using a chiral derivatizing agent or a chiral solvating agent. researchgate.netlibretexts.org These agents interact with the enantiomers to form diastereomeric complexes, which have different NMR spectra. nih.gov This allows for the quantification of each enantiomer by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum. researchgate.netnih.gov Lanthanide-based chiral shift reagents can also be used to induce chemical shift differences between the enantiomers, enabling their resolution and quantification. libretexts.org

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a primary method for separating and quantifying the enantiomers of a chiral compound.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for resolving the enantiomers of this compound. nih.gov CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus separation. bujnochem.comhplc.eu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are commonly used for this purpose. bujnochem.comwindows.net The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal separation. hplc.eu By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess (ee) can be accurately determined.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through the analysis of its molecular ion and fragmentation patterns. nih.gov For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. uni.lu The fragmentation pattern is also characteristic; common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the oxygen atom. libretexts.org This would result in fragment ions corresponding to [CH(OH)CH₂CH₃]⁺ and the difluorophenyl radical, or the difluorophenylcarbonyl cation and a propyl radical. Analysis of these fragments helps to confirm the structure of the molecule. docbrown.infomiamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 172 | Molecular Ion [M]⁺ |

| 154 | Loss of H₂O [M-18]⁺ |

| 143 | Loss of ethyl group [M-29]⁺ |

| 125 | [C₆H₃F₂CO]⁺ |

| 115 | [C₆H₃F₂]⁺ |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies utilizing Density Functional Theory to determine the optimized geometries, energetics, or to predict the spectroscopic properties of 1-(3,5-Difluorophenyl)propan-1-ol have been found in the reviewed literature.

There are no published predictions of spectroscopic parameters (such as IR, Raman, or NMR spectra) for this compound based on quantum chemical calculations.

In Silico Analysis of Molecular Interactions and Conformational Landscapes

No in silico analyses of the molecular interactions or detailed explorations of the conformational landscapes of this compound have been reported in the scientific literature.

Prediction of Chemical Shift Anisotropy and Other Magnetic Properties

There is no available research or data on the theoretical prediction of chemical shift anisotropy or other magnetic properties for this compound.

Synthetic Utility and Applications As Chemical Intermediates

Building Block in the Construction of Complex Molecular Architectures

1-(3,5-Difluorophenyl)propan-1-ol is a key organic building block, which is a functionalized organic molecule used in the assembly of more complex molecular structures. sigmaaldrich.com These building blocks are fundamental in medicinal chemistry, organic chemistry, and materials science for creating supramolecular complexes, metal-organic frameworks, and other intricate constructs. sigmaaldrich.com The presence of the difluorophenyl moiety in this compound is significant, as fluorine-containing groups can enhance the properties of organic compounds, including their basicity, acidity, lipophilicity, stability, and conformation. researchgate.net

The synthetic utility of this alcohol is demonstrated in its conversion to other valuable intermediates. For example, it can be oxidized to produce 1-(3,5-difluorophenyl)propan-1-one. ambeed.com Additionally, it can serve as a precursor to compounds like 1-(3,5-difluorophenyl)prop-1-en-1-ol. nih.gov These transformations highlight its role as a versatile starting material for accessing a variety of molecular scaffolds.

Precursor to Advanced Fluorinated Organic Scaffolds in Pharmaceutical Synthesis

The introduction of fluorine into drug candidates can significantly modulate their physicochemical and biological properties, often leading to improved efficacy and metabolic stability. researchgate.net this compound and its derivatives are valuable precursors for the synthesis of such advanced fluorinated organic scaffolds. nih.gov

For instance, derivatives of this alcohol are investigated as intermediates in the synthesis of biologically active compounds. smolecule.comgoogle.com The related compound, (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol, is noted for its potential in producing pharmaceutical and agrochemical compounds due to its specific substitution pattern and chiral configuration. smolecule.com The difluorophenyl group in these molecules can form hydrogen bonds with biological targets, a characteristic that has driven the development of novel molecules for cancer treatment. wikipedia.org

The broader class of 1,1-diphenylpropan-1-ol derivatives, which share a structural resemblance to this compound, are known to stimulate the polysubstrate mono-oxygenase enzyme system of the liver, indicating their potential for pharmaceutical applications. google.com

Role in the Development of Novel Reagents and Catalysts

While direct evidence for the use of this compound in developing novel reagents and catalysts is not extensively documented in the provided search results, its structural motifs are found in precursors to catalysts. For example, the synthesis of certain cyclopropanamine derivatives, which can have applications in catalysis, involves intermediates that are structurally related to this compound. quickcompany.ingoogle.com The development of chiral catalysts often relies on chiral building blocks, and the chiral nature of this compound suggests its potential in this area. cphi-online.com

The synthesis of complex molecules often requires specialized reagents and catalysts. The development of new synthetic methods, such as those for creating fluorinated compounds, is an active area of research. nih.gov Given its reactive functional groups and fluorinated aromatic ring, this compound represents a potential starting point for the design of new reagents with tailored properties for specific organic transformations.

Q & A

Basic: What are the most reliable synthetic routes for 1-(3,5-Difluorophenyl)propan-1-ol?

Answer:

A common method involves the Grignard addition to a fluorinated benzaldehyde precursor. For example, reacting 3,5-difluorobenzaldehyde with ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF) under anhydrous conditions yields the target alcohol. Post-reaction quenching with saturated NH₄Cl and purification via silica column chromatography (e.g., 5–15% ethyl acetate in hexanes) achieves moderate yields (~40–50%) . Alternative routes include catalytic hydrogenation of corresponding ketones (e.g., 1-(3,5-difluorophenyl)propan-1-one) using palladium or nickel catalysts .

Basic: How can researchers confirm the structural identity of this compound?

Answer:

Key analytical techniques include:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the hydroxyl proton (~1.6–1.8 ppm, broad), methyl/methylene groups (0.8–1.9 ppm), and aromatic protons (6.9–7.3 ppm) .

- ¹⁹F NMR : Distinct signals for the two fluorine atoms at ~-115 ppm (meta-substitution pattern) .

- HRMS : Confirm molecular ion ([M+H]⁺) at m/z 187.08 (C₉H₁₀F₂O) .

- IR Spectroscopy : O-H stretch (~3340 cm⁻¹) and aromatic C-F vibrations (~1220 cm⁻¹) .

Advanced: What factors influence the low yield in Grignard-based synthesis of this compound?

Answer:

Yield limitations often arise from:

- Competitive Side Reactions : Over-addition of Grignard reagents to the carbonyl group or undesired proton exchange.

- Moisture Sensitivity : Trace water deactivates the Grignard reagent, necessitating strict anhydrous conditions .

- Steric Hindrance : The 3,5-difluoro substitution on the aromatic ring may slow nucleophilic attack. Optimizing reaction temperature (e.g., -78°C to 0°C) and stoichiometry (1.2–1.5 eq Grignard reagent) can mitigate this .

Advanced: How does the electronic effect of fluorine substituents impact the reactivity of this alcohol?

Answer:

The electron-withdrawing fluorine atoms:

- Decrease Basicity : The hydroxyl proton is less acidic compared to non-fluorinated analogs, affecting its participation in hydrogen-bonding or catalytic cycles.

- Stabilize Intermediates : In oxidation reactions (e.g., to ketones), the electron-deficient aromatic ring stabilizes transition states, accelerating conversion .

- Direct Electrophilic Substitution : Fluorine substituents orient further functionalization (e.g., nitration) to specific positions on the ring .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods due to potential respiratory irritation (H335) .

- Storage : Keep in a cool, dry place away from oxidizers. Stability data suggest room temperature is acceptable .

Advanced: Can this compound serve as a chiral building block? What resolution methods apply?

Answer:

While the compound lacks inherent chirality, derivatives (e.g., 3-amino analogs) can be resolved via:

- Chiral Chromatography : Using cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases .

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

- Diastereomeric Salt Formation : Reacting racemic mixtures with chiral acids (e.g., tartaric acid) .

Advanced: What role does this alcohol play in catalysis or C–C bond formation?

Answer:

- Borrowing Hydrogen Catalysis : Iron or ruthenium catalysts dehydrogenate the alcohol to a ketone, enabling β-alkylation with nucleophiles (e.g., methyl groups from methanol) .

- Cross-Coupling : Transition metals (Pd, Ni) mediate coupling of the fluorophenyl moiety with aryl halides in Suzuki-Miyaura reactions .

Basic: How can researchers distinguish between this compound and its ketone precursor?

Answer:

- TLC Analysis : The alcohol (polar) has a lower Rf than the ketone in ethyl acetate/hexane systems.

- Oxidative Test : Treatment with pyridinium chlorochromate (PCC) oxidizes the alcohol to a ketone, detectable by loss of O-H stretch in IR .

- ¹³C NMR : The alcohol’s hydroxyl-bearing carbon appears at ~75 ppm, while the ketone’s carbonyl carbon is at ~210 ppm .

Advanced: Are computational methods useful for predicting the physicochemical properties of this compound?

Answer:

Yes. Density Functional Theory (DFT) calculations can predict:

- LogP : ~2.1 (indicating moderate lipophilicity) .

- pKa : ~15.5 (hydroxyl proton), aligning with experimental titration data .

- Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites for functionalization .

Advanced: What strategies improve the scalability of this compound’s synthesis?

Answer:

- Flow Chemistry : Continuous reactors minimize side reactions and enhance heat/mass transfer .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce metal leaching in hydrogenation steps .

- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.